N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide
Description
N-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with 5,6-dimethoxy groups and a 4-methylphenylsulfonamido moiety. The dimethoxy groups enhance electronic density and solubility, while the sulfonamido group contributes to hydrogen-bonding interactions, influencing biological target engagement .
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S2/c1-14-8-10-15(11-9-14)33(28,29)26-17-7-5-4-6-16(17)22(27)25-23-24-18-12-19(30-2)20(31-3)13-21(18)32-23/h4-13,26H,1-3H3,(H,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVBPJCEUSACDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=CC(=C(C=C4S3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide typically involves multi-step organic reactions. The starting materials often include 5,6-dimethoxybenzo[d]thiazole and 4-methylphenylsulfonyl chloride. The key steps may involve:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonamide Formation: The reaction of 4-methylphenylsulfonyl chloride with an amine group to form the sulfonamide linkage.
Coupling Reactions: The final coupling of the benzothiazole core with the sulfonamide intermediate under suitable conditions, such as the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, DCC.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide typically involves the reaction of appropriate thiazole derivatives with sulfonamides. The resulting compounds are characterized using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the structure and purity of the synthesized compounds.
- Infrared (IR) Spectroscopy : Helps in identifying functional groups present in the compound.
- Mass Spectrometry (MS) : Confirms the molecular weight and structure.
Antimicrobial Properties
Research has demonstrated that thiazole derivatives exhibit notable antimicrobial activity. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Aspergillus niger and Aspergillus oryzae . The antimicrobial efficacy is often assessed using methods such as the cup plate method at specific concentrations.
Anticancer Potential
Thiazole derivatives are also being explored for their anticancer properties. Compounds structurally similar to this compound have shown promising results against various cancer cell lines, including colorectal carcinoma cells. For example, certain derivatives have demonstrated significant cytotoxic effects with IC50 values lower than established chemotherapeutic agents like 5-fluorouracil .
Enzyme Inhibition Studies
Recent studies have highlighted the potential of thiazole-based compounds as enzyme inhibitors. For instance, some derivatives have been evaluated for their inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in conditions like Type 2 diabetes mellitus and Alzheimer’s disease . The mechanism of action often involves interaction with the active sites of these enzymes, leading to decreased enzymatic activity.
Structure-Activity Relationship (SAR)
The biological activities of thiazole derivatives are closely related to their chemical structures. Modifications at specific positions on the thiazole ring or the sulfonamide moiety can significantly influence their potency and selectivity against microbial or cancerous cells. Understanding these relationships aids in designing more effective therapeutic agents.
Case Study 1: Antimicrobial Activity Evaluation
A study synthesized a series of thiazole derivatives and evaluated their antimicrobial activity against various pathogens. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups .
Case Study 2: Anticancer Screening
In another study, a group of thiazole derivatives was tested against human cancer cell lines using the Sulforhodamine B assay. The findings revealed that specific modifications led to improved selectivity towards cancer cells while minimizing toxicity to normal cells .
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Electronic Properties
Key Compounds for Comparison:
N-(5,6-Dimethylbenzo[d]thiazol-2-yl)benzamide (3c) Structural Features: Methyl groups at positions 5 and 6 of the benzothiazole ring; lacks the sulfonamido group. Impact: Methyl groups are less polar than methoxy, reducing solubility.
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide Structural Features: Amino group at position 6 of the benzothiazole. Impact: The amino group introduces nucleophilic character, altering reactivity compared to the target compound’s methoxy groups. NMR data show distinct aromatic proton shifts (e.g., 6.71–6.74 ppm for H5 in the amino derivative vs. ~7.5–8.3 ppm in nitro analogs) .
N-(Thiazol-2-yl)-benzamide ZAC Antagonists (e.g., 1, 2b, c)
- Structural Features : Varied substituents (e.g., 5-nitro, 5-methoxy) on the thiazole ring.
- Impact : Substituent position critically affects activity. For example, ortho-chloro groups enhance ZAC antagonism, while para-methyl groups render analogs inactive .
Table 1: Structural and Electronic Comparison
| Compound | Key Substituents | Solubility/Electronic Effects |
|---|---|---|
| Target Compound | 5,6-Dimethoxy, 4-methylsulfonamido | High polarity (methoxy), H-bond donor |
| N-(5,6-Dimethylbenzo[d]thiazol-2-yl)benzamide (3c) | 5,6-Dimethyl | Lower solubility, hydrophobic |
| N-(6-Aminobenzo[d]thiazol-2-yl)benzamide | 6-Amino | Nucleophilic, protonatable |
| ZAC Antagonist 2b | 5-Bromo-2-chloro | Enhanced ZAC binding affinity |
Physicochemical and Spectral Properties
Melting Points and Solubility:
- N-(6-Nitrobenzo[d]thiazol-2-yl)benzamide: Shows lower solubility due to nitro group, with 1H NMR peaks at 8.29–8.32 ppm (H4) vs. 6.71–6.74 ppm (H5) in the amino analog .
Spectral Data Highlights:
- IR Spectroscopy :
- 1H NMR :
- 5,6-Dimethoxy groups: Methoxy protons at ~3.8–4.0 ppm; aromatic protons deshielded due to electron-donating effects.
Biological Activity
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C23H21N3O5S2
- Molecular Weight : 465.56 g/mol
The mechanism of action for this compound involves interactions with specific molecular targets. The benzothiazole moiety is known to modulate enzyme activities linked to inflammatory processes and cancer progression. It may inhibit specific enzymes involved in the biosynthesis pathways, such as those affecting the growth of Mycobacterium tuberculosis and other pathogens.
Anticancer Properties
Research has indicated that benzothiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The cytotoxic effects are often measured using assays like WST-1, which assess cell viability after exposure to different concentrations of the compound .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| A549 | 12.5 |
| PC3 | 18.0 |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Preliminary tests against bacterial strains such as Escherichia coli and Bacillus subtilis have shown varying degrees of effectiveness, with minimal inhibitory concentrations (MIC) indicating potential for further development as an antimicrobial agent .
| Microorganism | MIC (µg/mL) |
|---|---|
| E. coli | 50 |
| B. subtilis | 30 |
Case Studies
- Anticancer Efficacy : A study published in 2021 evaluated the anticancer effects of benzothiazole derivatives on multiple cancer cell lines, demonstrating that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .
- Antimicrobial Screening : Another study focused on evaluating the antimicrobial activity of various benzothiazole derivatives against common bacterial strains. The findings suggested that modifications in the chemical structure could enhance efficacy against specific pathogens, indicating a structure–activity relationship that warrants further exploration.
Q & A
Basic: What are the optimal synthetic routes for this compound, and what reaction conditions ensure high yield?
The synthesis typically involves multi-step reactions, starting with the preparation of the benzothiazole and sulfonamide intermediates. Key steps include:
- Benzothiazole formation : Condensation of 5,6-dimethoxy-2-aminobenzothiazole with a benzoyl chloride derivative under anhydrous conditions (e.g., dry tetrahydrofuran, 0–5°C) to form the benzamide core .
- Sulfonylation : Coupling the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) at room temperature to introduce the sulfonamido group .
- Critical conditions : Use of inert atmospheres (N₂/Ar) to prevent oxidation, controlled temperatures to avoid side reactions, and purification via column chromatography or recrystallization for ≥95% purity .
Basic: Which spectroscopic techniques are most effective for structural characterization?
Primary methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy groups at C5/C6, sulfonamido linkage) via chemical shifts (e.g., δ 3.8–4.0 ppm for OCH₃) and coupling patterns .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₂N₃O₅S₂: 508.10) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
Advanced: How can contradictions in reported biological activities be resolved?
Discrepancies in bioactivity data (e.g., varying IC₅₀ values in anticancer assays) often arise from:
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7), serum concentrations, or incubation times. Standardizing protocols (e.g., 72-hour exposure, 10% FBS) reduces variability .
- Compound stability : Degradation under physiological pH or light exposure can skew results. Stability studies via HPLC monitoring are recommended .
- Data normalization : Use of positive controls (e.g., doxorubicin) and statistical methods (e.g., ANOVA with post-hoc tests) ensures reproducibility .
Advanced: What strategies identify the compound’s molecular targets in anticancer research?
Target identification employs:
- Kinase profiling : Screening against panels of 50–100 kinases (e.g., Src, EGFR) to detect inhibition (IC₅₀ < 1 μM suggests high affinity) .
- Cellular thermal shift assay (CETSA) : Measures target engagement by quantifying protein stability shifts after compound treatment .
- CRISPR/Cas9 knockout : Validates target relevance; e.g., reduced efficacy in tubulin-knockout cells implies tubulin-binding activity .
Advanced: How do structural modifications influence pharmacokinetic properties?
Structure-activity relationship (SAR) studies reveal:
Advanced: What computational methods predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Simulates interactions with tubulin (PDB: 1SA0), showing hydrogen bonds between methoxy groups and β-tubulin Thr179 .
- Molecular dynamics (GROMACS) : Predicts stability of ligand-target complexes over 100 ns simulations; RMSD < 2 Å indicates favorable binding .
- QSAR models : Utilize descriptors like polar surface area (PSA) and partition coefficient (logP) to optimize anticancer activity (R² > 0.85 in training sets) .
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
- Intermediate purification : Large-scale column chromatography is impractical; switch to recrystallization (e.g., ethanol/water mixtures) improves throughput .
- Yield optimization : Catalytic methods (e.g., Pd/C for deprotection) reduce steps and increase overall yield from 40% to 65% .
Advanced: How does this compound compare to analogs in overcoming drug resistance?
- Mechanism : Unlike methotrexate (dihydrofolate reductase inhibition), this compound targets microtubule dynamics, evading resistance from ABC transporter upregulation .
- Synergy studies : Combination with paclitaxel shows additive effects (CI < 1) in taxane-resistant cell lines (e.g., A549/TaxR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
